methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often carried out in the presence of a copper catalyst. The general synthetic route can be summarized as follows:
Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 3-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide intermediate is then reacted with methyl propiolate in the presence of a copper(I) catalyst to form the triazole ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of microwave-assisted synthesis can also enhance reaction rates and yields, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Alcohol derivatives of the triazole compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure with the methyl group on the para position of the phenyl ring.
5-Amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Uniqueness
Methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity towards molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
methyl 5-amino-1-(3-methylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-4-3-5-8(6-7)15-10(12)9(13-14-15)11(16)17-2/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGOMJVOGHNAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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